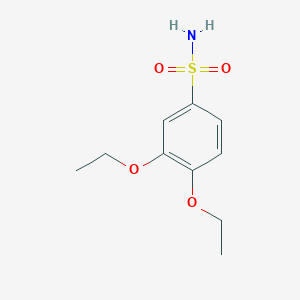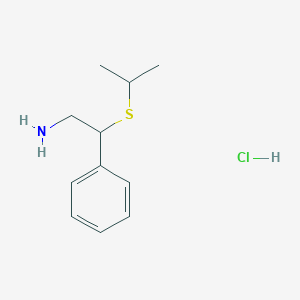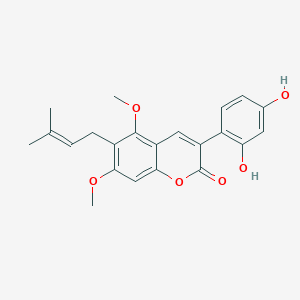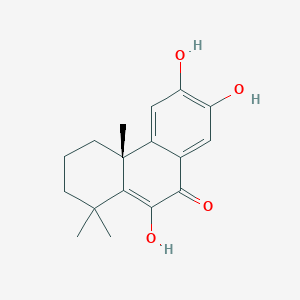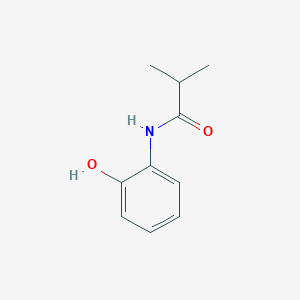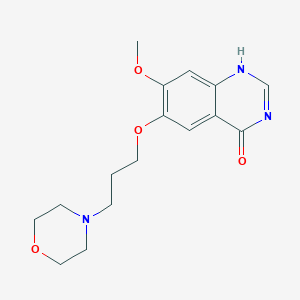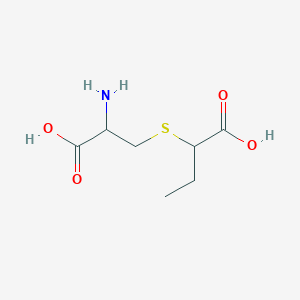
S-(1-Carboxypropyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Carboxypropyl)cysteine (CPC) is a non-proteinogenic amino acid that is formed during the Maillard reaction. CPC is known to have various biochemical and physiological effects, which make it a promising candidate for use in scientific research.
Wirkmechanismus
S-(1-Carboxypropyl)cysteine works by scavenging reactive oxygen species (ROS) and decreasing the production of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
S-(1-Carboxypropyl)cysteine has been shown to have various biochemical and physiological effects. It has been shown to decrease oxidative stress, inflammation, and apoptosis. It also has a protective effect on the liver, kidney, and brain.
Vorteile Und Einschränkungen Für Laborexperimente
S-(1-Carboxypropyl)cysteine has several advantages as a research tool. It is stable and easy to synthesize, making it readily available for use in experiments. However, it is important to note that S-(1-Carboxypropyl)cysteine has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on S-(1-Carboxypropyl)cysteine. One area of interest is the development of S-(1-Carboxypropyl)cysteine-based therapies for the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanisms of action of S-(1-Carboxypropyl)cysteine and its potential for use in other areas of research, such as aging and metabolism.
In conclusion, S-(1-Carboxypropyl)cysteine is a promising candidate for use in scientific research due to its unique biochemical and physiological effects. While there are limitations to its use, there are several future directions for research on S-(1-Carboxypropyl)cysteine that may lead to the development of new therapies and a better understanding of its mechanisms of action.
Synthesemethoden
S-(1-Carboxypropyl)cysteine can be synthesized through the reaction between cysteine and acrolein. This reaction is catalyzed by pyridoxal 5'-phosphate and occurs under mild conditions. The resulting product is S-(1-Carboxypropyl)cysteine, which can be purified through ion exchange chromatography.
Wissenschaftliche Forschungsanwendungen
S-(1-Carboxypropyl)cysteine has been used in various scientific research studies due to its unique properties. It has been shown to have antioxidant and anti-inflammatory effects, which make it a promising candidate for use in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
108203-31-2 |
|---|---|
Produktname |
S-(1-Carboxypropyl)cysteine |
Molekularformel |
C7H13NO4S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-2-5(7(11)12)13-3-4(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
WDHAZHCPBXWWHA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)SCC(C(=O)O)N |
Kanonische SMILES |
CCC(C(=O)O)SCC(C(=O)O)N |
Synonyme |
1-CP-Cys S-(1-carboxypropyl)-L-Cys S-(1-carboxypropyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



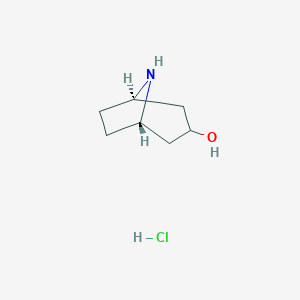
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
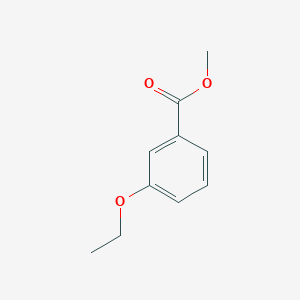
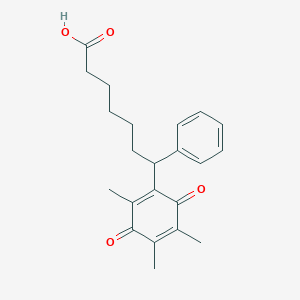
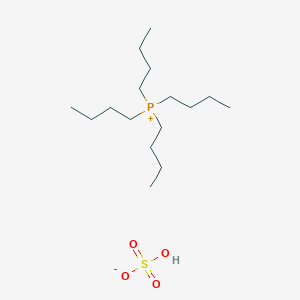
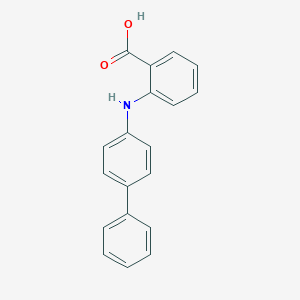
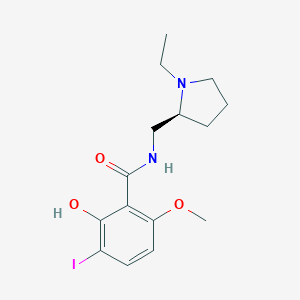
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
